Doxycycline-13CD3
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Description
Doxycycline-13CD3 is a stable isotope labelled mass spectrometry analytical standard . It is a variant of Doxycycline, a broad-spectrum antibiotic of the tetracycline class used in the treatment of infections caused by bacteria and certain parasites . It is also used to treat bacterial pneumonia, acne, chlamydia infections, Lyme disease, cholera, typhus, and syphilis .
Synthesis Analysis
The synthesis of Doxycycline-13CD3 involves a two-step process. First, Doxycycline is N-demethylated using a non-classical Polonovsky reaction. Then, it is re-methylated using stable isotope labeled methyl-[^13CD3] iodide . The N-demethylation of Doxycycline is efficiently mediated by an iron-catalyzed Polonovsky reaction .Molecular Structure Analysis
The molecular formula of Doxycycline-13CD3 is C21^13CH21D3N2O8 . The chemical name is (4S,4aR,5S,5aR,6R,12aS)-3,5,10,12,12a-Pentahydroxy-6-methyl-4-(methyl (methyl-13C-d3)amino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Doxycycline-13CD3 include the N-demethylation of Doxycycline and the re-methylation using stable isotope labeled methyl-[^13CD3] iodide . The N-demethylation is achieved through an iron-mediated Polonovsky reaction .Mechanism of Action
Future Directions
Doxycycline, including its variants like Doxycycline-13CD3, is being researched for various applications. For instance, there is ongoing research on the use of Doxycycline for STI prevention . Additionally, Doxycycline is being studied for its potential in therapeutic targeting of the DNA damage response in cancer cells .
properties
CAS RN |
1902958-13-7 |
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Product Name |
Doxycycline-13CD3 |
Molecular Formula |
C₂₁¹³CH₂₁D₃N₂O₈ |
Molecular Weight |
448.45 |
synonyms |
(4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro_x000B_-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide-13CD3 |
Origin of Product |
United States |
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